Potassium trifluoro(3,4,5-trimethoxyphenyl)borate
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Overview
Description
Potassium trifluoro(3,4,5-trimethoxyphenyl)boranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is part of the broader class of potassium trifluoroborates, which are known for their stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3,4,5-trimethoxyphenyl)boranuide typically involves the reaction of 3,4,5-trimethoxyphenylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:
3,4,5-Trimethoxyphenylboronic acid+BF3+KF→Potassium trifluoro(3,4,5-trimethoxyphenyl)boranuide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3,4,5-trimethoxyphenyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: 3,4,5-Trimethoxyphenylboronic acid.
Reduction: 3,4,5-Trimethoxyphenylborane.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Potassium trifluoro(3,4,5-trimethoxyphenyl)boranuide has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of potassium trifluoro(3,4,5-trimethoxyphenyl)boranuide involves its ability to form stable complexes with various electrophiles. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles. This property makes it a valuable reagent in cross-coupling reactions, where it facilitates the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 3-methoxyphenyltrifluoroborate
- Potassium 3-fluorophenyltrifluoroborate
Uniqueness
Potassium trifluoro(3,4,5-trimethoxyphenyl)boranuide is unique due to the presence of three methoxy groups on the phenyl ring, which enhances its reactivity and stability compared to other trifluoroborates. This makes it particularly useful in reactions requiring high selectivity and stability under various conditions .
Properties
Molecular Formula |
C9H11BF3KO3 |
---|---|
Molecular Weight |
274.09 g/mol |
IUPAC Name |
potassium;trifluoro-(3,4,5-trimethoxyphenyl)boranuide |
InChI |
InChI=1S/C9H11BF3O3.K/c1-14-7-4-6(10(11,12)13)5-8(15-2)9(7)16-3;/h4-5H,1-3H3;/q-1;+1 |
InChI Key |
GQBLFKHBNLRWLA-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=C(C(=C1)OC)OC)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
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